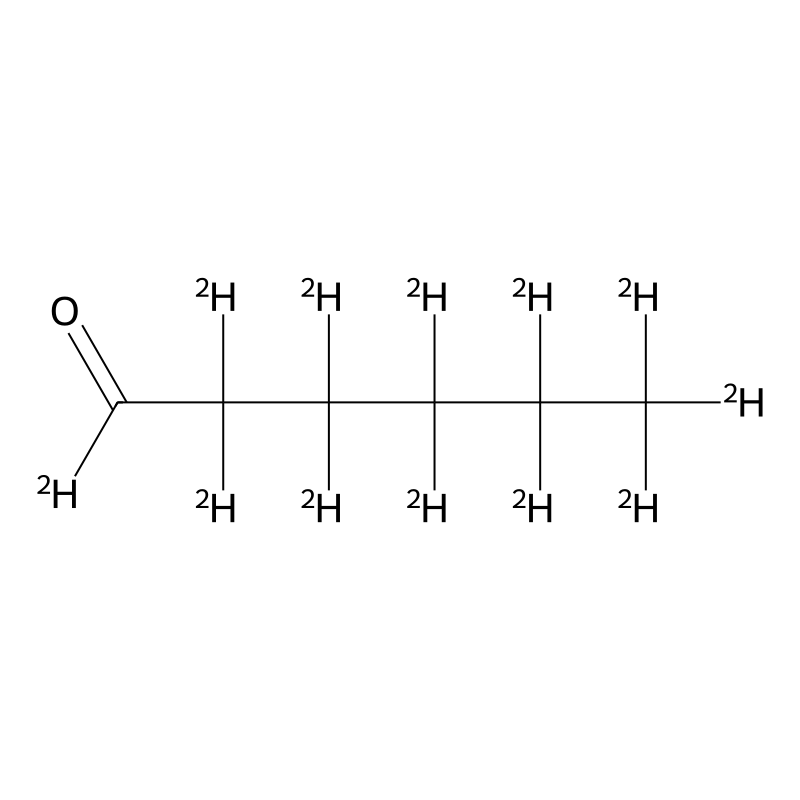

Hexanal-d12

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Hexanal-d12

is a stable isotope of Hexanal, an organic compound commonly identified by its chemical formula C6H12O. This aldehyde is primarily characterized by its unique six-carbon structure and its characteristic odor, which is often compared to that of freshly cut green grass .

Food Industry

Hexanal-d12 can be used in the food industry for the detection of lipid oxidation products. It provides an insight into the oxidation and some volatiles, such as hexanal can be markers of undergoing oxidation processes . A method for hexanal determination in oil, potato chips, and mayonnaise matrices with high fat content was developed .

Pharmaceutical Industry

Chemical Industry

Hexanal-d12 could potentially be used in the chemical industry as an intermediate in the production of a variety of chemicals, including hexanoic acid and other aldehydes .

Environmental Science

Biochemistry

In the field of biochemistry, Hexanal-d12 could potentially be used in the study of lipid oxidation processes. A method for hexanal determination in oil, potato chips, and mayonnaise matrices with high fat content was developed .

Lipid Oxidation Studies

Hexanal-d12 can be used in the study of lipid oxidation processes. It can be used to monitor volatile and nonvolatile carbonyl compounds generated from lipids . This can be particularly useful in food science and biochemistry for understanding the mechanisms of lipid oxidation and its effects on food quality .

Stable Isotope Labeling

Hexanal-d12, being a stable isotope, can be used in stable isotope labeling studies. This technique is used in various fields such as biochemistry, pharmacology, and environmental science to trace the passage of the isotope through a reaction or a metabolic pathway .

Sensory Studies

Given that Hexanal has a characteristic odor, Hexanal-d12 could potentially be used in sensory studies related to odor perception and flavor chemistry .

Chemical Synthesis

Hexanal-d12 could be used as a starting material or intermediate in the synthesis of other deuterated compounds .

Analytical Chemistry

In analytical chemistry, Hexanal-d12 could be used as an internal standard for the quantification of Hexanal or other related compounds by techniques such as gas chromatography or mass spectrometry .

Environmental Monitoring

Hexanal-d12 could potentially be used in environmental monitoring studies, for example, to track the fate and transport of Hexanal in the environment .

Hexanal-d12, also known as dodeuterated hexanal, is a stable isotopologue of hexanal, characterized by the molecular formula and a molecular weight of 112.23 g/mol. It is an aldehyde compound that features deuterium atoms replacing hydrogen in the hexanal structure, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. The compound is recognized by its CAS Registry Number 1219803-74-3 and has applications in research and development settings due to its unique isotopic labeling properties .

Hexanal-d12's primary function lies in its interaction with NMR spectroscopy. The deuterium substitution minimizes interference from proton signals, allowing researchers to observe the remaining protons in a molecule with greater clarity. This improved resolution helps elucidate the structure and dynamics of complex molecules in various scientific fields like organic chemistry, biochemistry, and materials science [, ].

- Oxidation: Hexanal-d12 can be oxidized to form hexanoic acid-d12, which involves the conversion of the aldehyde functional group to a carboxylic acid .

- Reduction: It can also undergo reduction to form hexanol-d12.

- Condensation Reactions: Hexanal-d12 can react with alcohols or amines to form hemiacetals or imines, respectively.

These reactions are essential for synthesizing various derivatives and for studying reaction mechanisms involving aldehydes .

While specific biological activity data for hexanal-d12 is limited, its parent compound, hexanal, exhibits notable biological properties. Hexanal has been studied for its potential antimicrobial and antifungal activities. The presence of deuterium in hexanal-d12 may influence its metabolic pathways and biological interactions, although more research is needed to elucidate these effects fully .

Hexanal-d12 can be synthesized through several methods:

- Deuterated Aldehyde Synthesis: One common method involves the reaction of deuterated reagents with appropriate carbon sources. For example, using deuterated lithium aluminum hydride as a reducing agent on hexanoic acid could yield hexanal-d12.

- Isotopic Exchange: Another method may involve isotopic exchange processes where hydrogen atoms are replaced with deuterium in a controlled environment.

- Chemical Synthesis from Hexanoic Acid: Hexanoic acid can be converted to its corresponding aldehyde through oxidation processes using deuterated oxidizing agents .

Hexanal-d12 has several applications:

- Analytical Chemistry: It serves as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Research: Used in metabolic studies to trace pathways involving fatty acids and aldehydes.

- Flavor and Fragrance Industry: Its isotopically labeled form can be used to study the behavior of flavor compounds in food chemistry .

Interaction studies involving hexanal-d12 primarily focus on its role as a tracer in metabolic pathways. Its unique isotopic labeling allows researchers to track the compound's fate within biological systems without interference from naturally occurring hexanal. This capability is particularly valuable in pharmacokinetic studies and the investigation of lipid metabolism .

Hexanal-d12 shares similarities with several other compounds, particularly those within the aldehyde family. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Hexanal | C6H12O | Non-deuterated form; widely studied for biological activity. |

| Heptanal | C7H14O | One carbon longer; exhibits similar reactivity but different properties. |

| Pentanal | C5H10O | One carbon shorter; used in similar applications but less prevalent. |

| Octanal | C8H16O | One carbon longer; used in flavoring but has distinct sensory properties. |

| Decanal | C10H20O | Two carbons longer; known for its strong odor and use in fragrances. |

Hexanal-d12's distinction lies in its isotopic labeling, which enhances its utility in analytical techniques while maintaining the chemical reactivity characteristic of aldehydes .

Molecular Structure and Isotopic Labeling Patterns

Hexanal-d12 maintains the fundamental structural framework of its non-deuterated counterpart while incorporating deuterium atoms at all twelve hydrogen positions throughout the molecule. The compound possesses the molecular formula C6D12O, with a molecular weight of 112.23 grams per mole, representing an increase from the 100.16 grams per mole molecular weight of native hexanal. This molecular weight difference of approximately 12 daltons reflects the systematic replacement of hydrogen atoms with deuterium isotopes, providing a clear mass spectral signature for analytical identification.

The structural configuration of hexanal-d12 consists of a six-carbon straight-chain aldehyde where deuterium atoms occupy all positions previously held by hydrogen atoms. The Chemical Abstracts Service registry number 1219803-74-3 uniquely identifies this deuterated compound in chemical databases. The isotopic labeling pattern encompasses the aldehyde hydrogen, all methylene hydrogens throughout the carbon chain, and the terminal methyl hydrogens, creating a completely deuterated analog that retains the essential chemical reactivity characteristics of the parent aldehyde while providing distinct analytical advantages.

The three-dimensional molecular geometry remains essentially unchanged from native hexanal, with the carbonyl carbon maintaining its characteristic planar configuration and the aliphatic chain adopting standard tetrahedral geometries at each carbon center. The presence of deuterium atoms introduces subtle but measurable changes in vibrational frequencies, bond lengths, and rotational constants that can be detected through sophisticated analytical techniques. These isotopic effects provide the foundation for the compound's utility in mechanistic studies and analytical applications requiring precise molecular tracking.

Commercial preparations of hexanal-d12 typically achieve isotopic purities exceeding 98 atom percent deuterium, indicating that fewer than two percent of the deuterium positions contain residual hydrogen atoms. This high level of isotopic incorporation ensures reliable analytical performance and minimizes interference from non-deuterated species in experimental applications. The uniform distribution of deuterium atoms throughout the molecular structure creates a distinctive isotopic signature that facilitates unambiguous identification in complex analytical matrices.

Synthesis Methods for Deuterated Aldehydes

Catalytic Hydrogen-Deuterium Exchange Strategies

The synthesis of hexanal-d12 and related deuterated aldehydes has evolved significantly through the development of sophisticated catalytic hydrogen-deuterium exchange methodologies. Modern synthetic approaches emphasize the use of deuterium oxide as an economical and readily available deuterium source, representing a substantial improvement over traditional methods that required expensive deuterated reducing agents. These contemporary strategies leverage the thermodynamic favorability of hydrogen-deuterium exchange reactions while implementing catalytic systems that overcome kinetic barriers to achieve high levels of deuterium incorporation.

N-heterocyclic carbene catalysis has emerged as a particularly effective methodology for formyl-selective deuteration of aldehydes, enabling direct conversion of native aldehydes to their deuterated counterparts using deuterium oxide under mild reaction conditions. This approach involves the formation of Breslow intermediates through the reaction of aldehydes with N-heterocyclic carbene catalysts, followed by deuterium incorporation from deuterium oxide to yield the desired deuterated products. The reaction proceeds with excellent deuterium incorporation levels exceeding 95 percent and demonstrates broad substrate tolerance across aromatic, aliphatic, and alkenyl aldehyde substrates.

Photoredox catalytic strategies represent another significant advancement in hydrogen-deuterium exchange technology, utilizing visible light-mediated processes to activate aldehydes toward deuterium incorporation. These methods employ photoredox catalysts in combination with thiol catalysts to facilitate selective deuteration at the formyl position while maintaining excellent functional group tolerance. The synergistic combination of light-driven activation and catalytic deuterium transfer enables efficient deuteration under ambient conditions with minimal byproduct formation.

Advanced flow chemistry methodologies have further enhanced the practical implementation of hydrogen-deuterium exchange reactions for deuterated aldehyde synthesis. Continuous-flow systems utilizing heterogeneous ruthenium catalysts enable precise control over reaction conditions and deuterium incorporation levels, allowing researchers to achieve either site-selective deuteration or complete perdeuteration depending on the selected reaction parameters. These flow-based approaches offer superior scalability and reproducibility compared to traditional batch processes while maintaining high isotopic purity.

Recent developments in biocatalytic deuteration have introduced enzymatic approaches that couple hydrogen gas with deuterium oxide to generate and recycle deuterated nicotinamide adenine dinucleotide cofactors. This strategy enables asymmetric deuteration across a range of organic molecules under ambient conditions with exceptional chemoselectivity, stereoselectivity, and isotopic selectivity. The biological approach offers unique advantages for compounds requiring specific stereochemical configurations while maintaining high deuterium incorporation levels.

Purification and Isotopic Purity Validation

The purification of hexanal-d12 and verification of its isotopic purity require specialized analytical techniques that can accurately quantify deuterium incorporation levels and identify potential contamination from non-deuterated species. Gas chromatography represents the primary purification method for hexanal-d12, with commercial preparations typically achieving chemical purities exceeding 95 percent. The volatile nature of hexanal-d12 makes it particularly amenable to distillation-based purification processes that can effectively separate the desired product from synthetic byproducts and residual starting materials.

Mass spectrometry serves as the definitive analytical technique for isotopic purity validation, providing precise measurement of deuterium incorporation through analysis of molecular ion peak patterns and fragmentation pathways. The mass spectral analysis of hexanal-d12 reveals characteristic isotopologue distributions that reflect the extent of deuterium incorporation at each molecular position. High-resolution mass spectrometry enables detection of trace amounts of partially deuterated species, allowing for accurate determination of overall isotopic purity.

Nuclear magnetic resonance spectroscopy provides complementary analytical information for isotopic purity assessment, particularly through deuterium nuclear magnetic resonance techniques that can directly observe deuterium atoms within the molecular structure. The integration of deuterium nuclear magnetic resonance signals relative to internal standards enables quantitative determination of deuterium content at specific molecular positions. Additionally, proton nuclear magnetic resonance spectroscopy can identify residual hydrogen atoms through comparison of signal intensities with fully protonated reference compounds.

Quantitative analysis of deuterium incorporation typically involves calculation of atom percent deuterium values through comparison of mass spectral data for deuterated and non-deuterated species. The determination accounts for natural isotope abundance contributions to ensure accurate representation of synthetic deuterium incorporation. Commercial specifications for hexanal-d12 typically require minimum deuterium contents of 98 atom percent, with some suppliers achieving even higher isotopic purities approaching 99 percent.

Quality control procedures for hexanal-d12 also encompass assessment of chemical purity through conventional analytical techniques including gas chromatography-mass spectrometry and infrared spectroscopy. These analyses verify the absence of significant impurities that could interfere with intended applications while confirming the retention of characteristic aldehyde functional group properties. Storage stability testing ensures that isotopic purity remains constant under recommended storage conditions, typically requiring refrigerated storage at 4 degrees Celsius to minimize potential deuterium-hydrogen exchange processes.

Physicochemical Properties

Boiling Point and Density Variations vs. Native Hexanal

The incorporation of deuterium atoms throughout the hexanal-d12 molecular structure introduces measurable alterations in fundamental physicochemical properties compared to native hexanal, reflecting the influence of isotopic substitution on molecular behavior. While comprehensive comparative data for hexanal-d12 versus native hexanal remains limited in the available literature, theoretical predictions and analogous deuterated compound studies provide insights into expected property variations. The increased molecular mass of hexanal-d12 (112.23 g/mol) compared to native hexanal (100.16 g/mol) suggests corresponding increases in density and boiling point consistent with established isotopic effects.

Deuterium substitution typically results in modest increases in boiling points due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to enhanced intermolecular interactions and reduced volatility. For deuterated organic compounds of similar structure, boiling point elevations of 1-3 degrees Celsius per deuterium atom are commonly observed, suggesting that hexanal-d12 may exhibit a boiling point approximately 12-36 degrees Celsius higher than native hexanal. This property difference has practical implications for distillation-based purification processes and vapor pressure considerations in analytical applications.

The density of hexanal-d12 is expected to exceed that of native hexanal due to the increased atomic mass of deuterium relative to hydrogen, while maintaining essentially identical molecular volumes. Theoretical calculations suggest density increases of approximately 10-15 percent for fully deuterated compounds, which would translate to a hexanal-d12 density of approximately 0.92-0.96 grams per cubic centimeter compared to native hexanal's density of approximately 0.83 grams per cubic centimeter. These density variations influence analytical techniques such as density gradient centrifugation and affect the compound's behavior in extraction processes.

| Property | Native Hexanal | Hexanal-d12 | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 100.16 | 112.23 | +12.07 |

| Expected Density (g/cm³) | 0.83 | 0.92-0.96* | +10-15%* |

| Expected Boiling Point (°C) | 131 | 143-167* | +12-36°C* |

*Theoretical estimates based on isotopic effects in analogous compounds

Vibrational frequency shifts represent another significant physicochemical alteration in hexanal-d12, with carbon-deuterium stretching frequencies appearing at lower wavenumbers compared to corresponding carbon-hydrogen stretches in infrared spectroscopy. These frequency shifts provide diagnostic information for structural confirmation and enable differentiation between deuterated and non-deuterated species in analytical applications. The isotopic frequency shifts also influence thermodynamic properties such as heat capacity and entropy, contributing to the overall property profile differences between hexanal-d12 and native hexanal.

Hexanal-d12 serves as a critical deuterated internal standard for quantifying hexanal formation during lipid peroxidation processes, particularly in biological matrices where accurate measurement of oxidative stress markers is essential [2] [4]. The deuterated analogue provides enhanced analytical precision compared to single internal standards, as demonstrated in studies where the use of deuterated internal standards for each analyte improved precision and accuracy significantly over universal internal standard approaches [4]. In human milk analysis, hexanal-d12 has been successfully employed to quantify hexanal as the major volatile aldehyde generated from lipid peroxidation, enabling researchers to assess oxidative status with high sensitivity [2].

The compound exhibits superior performance characteristics when used as an internal standard due to its structural similarity to the target analyte while maintaining distinct mass spectrometric properties [1]. Research has demonstrated that hexanal-d12 facilitates accurate measurement of hexanal in complex biological matrices, where traditional external standardization methods may suffer from matrix effects and recovery variations [14]. The deuterated standard compensates for extraction losses and matrix interferences that commonly occur during sample preparation of lipid-rich matrices [3].

Practical applications in lipid peroxidation studies have shown that hexanal-d12 enables detection of oxidative changes with remarkable sensitivity, particularly in milk products where pasteurization effects on lipid oxidation can be monitored [2]. The internal standard approach using hexanal-d12 has proven particularly valuable in studies examining the relationship between antioxidant components and lipid oxidation products, where precise quantification is essential for establishing meaningful correlations [2].

Gas Chromatography-Mass Spectrometry Methodologies

Optimization of Derivatization Protocols

Derivatization protocols for hexanal-d12 analysis require careful optimization to achieve maximum analytical performance while maintaining compound stability [24]. The selection of derivatizing agents significantly impacts the sensitivity and specificity of the analytical method, with hydroxylamine-based reagents showing particular promise for aldehyde analysis [15]. Temperature and time parameters represent critical variables in derivatization optimization, where balance between reaction completion and thermal degradation must be carefully maintained [25].

Research has established that derivatization protocols using 2,4-dinitrophenylhydrazine can be successfully applied to hexanal-d12 analysis, providing stable derivatives suitable for gas chromatography separation [3]. The optimization process typically involves systematic evaluation of derivatization temperature, reaction time, and reagent concentration to maximize derivative formation while minimizing side reactions [24]. Studies have demonstrated that optimal derivatization conditions often require temperatures between 30-50°C with reaction times ranging from 30 minutes to 2 hours, depending on the specific reagent system employed [25].

Online derivatization approaches have emerged as advantageous alternatives to traditional offline methods, offering improved reproducibility and reduced sample handling [24]. These automated systems enable consistent derivatization times across samples, eliminating the variable equilibration periods that can affect analytical precision in batch processing methods [24]. The optimization of online derivatization protocols for hexanal-d12 has shown particular benefits in high-throughput analytical scenarios where sample consistency is paramount [24].

Quantification of Volatile Carbonyl Compounds

Quantification methodologies for volatile carbonyl compounds using hexanal-d12 as an internal standard have been extensively developed across multiple analytical platforms [7] [13]. Gas chromatography-mass spectrometry approaches utilizing selected ion monitoring provide exceptional sensitivity for hexanal quantification, with limits of detection reaching sub-parts-per-billion levels in complex matrices [13]. The quantification process relies on the establishment of calibration curves that account for matrix effects and recovery variations inherent in different sample types [1].

Headspace analysis techniques coupled with gas chromatography-mass spectrometry have demonstrated particular effectiveness for quantifying volatile carbonyl compounds in food matrices [13]. These methods typically employ temperature-controlled extraction conditions to optimize the partition of target analytes into the headspace while maintaining reproducible extraction efficiency [13]. Research has shown that quantification accuracy is significantly enhanced when hexanal-d12 is employed as the internal standard, compensating for variations in extraction efficiency and instrumental response [1].

The quantification workflow typically involves preparation of matrix-matched calibration standards spiked with known concentrations of hexanal and a constant amount of hexanal-d12 internal standard [18]. Response ratios between the analyte and internal standard are plotted against analyte concentration to establish linear calibration relationships, with correlation coefficients typically exceeding 0.99 for well-optimized methods [1]. Quality control procedures incorporate the analysis of blank samples, duplicate measurements, and recovery studies to ensure analytical reliability [18].

Solid-Phase Microextraction Coupling Techniques

Solid-phase microextraction techniques coupled with gas chromatography-mass spectrometry represent a powerful analytical approach for hexanal analysis using hexanal-d12 as an internal standard [14] [22]. The selection of appropriate fiber coatings is critical for optimal extraction efficiency, with carboxen-polydimethylsiloxane and divinylbenzene-carboxen-polydimethylsiloxane fibers showing superior performance for aldehyde extraction [14] [40]. Extraction parameters including temperature, time, and sample preparation conditions require systematic optimization to achieve maximum sensitivity and reproducibility [22].

Research has established that headspace solid-phase microextraction offers significant advantages for volatile aldehyde analysis, eliminating the need for solvent extraction while providing excellent sensitivity [9] [23]. The technique enables direct injection of the entire extracted amount into the analytical system, maximizing detection capabilities for trace-level analytes [11]. Optimization studies have demonstrated that extraction temperatures between 40-60°C and extraction times of 10-20 minutes provide optimal recovery for hexanal and related aldehydes [22] [37].

The coupling of solid-phase microextraction with gas chromatography-mass spectrometry has proven particularly effective for analyzing aldehydes in complex food matrices, where traditional extraction methods may suffer from interference or incomplete recovery [21]. The use of hexanal-d12 as an internal standard in these applications compensates for fiber-to-fiber variations and extraction efficiency differences that can occur between sample types [14]. Studies have shown that this approach enables reliable quantification of hexanal in matrices ranging from dairy products to processed foods with excellent precision and accuracy [14] [23].

Method Validation Parameters

Limit of Detection in Complex Matrices

The limit of detection for hexanal using hexanal-d12 as an internal standard varies significantly depending on the analytical methodology and matrix complexity [2] [29]. In human milk analysis using solid-phase microextraction coupled with gas chromatography-flame ionization detection, the limit of detection has been established at 0.14 parts per trillion, demonstrating exceptional sensitivity for biological matrices [2]. Commercial analytical laboratories report limits of quantification ranging from 0.300 to 50.0 parts per million for food products, indicating the broad dynamic range achievable with optimized methods [29].

Matrix effects significantly influence detection limits, with complex biological matrices typically requiring more sophisticated sample preparation and analytical approaches [26] [28]. Research has demonstrated that the presence of high fat content in samples can substantially impact detection capabilities, necessitating matrix-specific optimization procedures [2]. Studies examining various food matrices have shown that detection limits can vary by orders of magnitude depending on sample composition, with fatty matrices generally requiring higher detection limits due to increased background interference [29].

The calculation of detection limits follows established statistical procedures, typically employing signal-to-noise ratios of 3:1 for limit of detection and 10:1 for limit of quantification [17] [19]. Alternative approaches based on calibration curve statistics utilize the standard deviation of the response and slope relationship, providing mathematically robust detection limit determinations [17]. Quality assurance procedures require verification of calculated limits through analysis of samples containing analytes at the corresponding concentrations [19].

Recovery Rate Comparisons Across Matrices

Recovery rate studies using hexanal-d12 as an internal standard have revealed significant variations across different matrix types, with recovery values typically ranging from 75-95% depending on sample composition and analytical methodology [20] [25]. In aqueous matrices, recovery rates for volatile carbonyl compounds including hexanal generally exceed 90%, while complex food matrices may show reduced recovery due to matrix interactions and binding effects [20]. Studies examining cheese matrices have demonstrated that recovery rates can be influenced by fat content, with higher fat samples showing reduced extraction efficiency [9].

Research has established that the use of deuterated internal standards significantly improves the accuracy of recovery determinations compared to external standardization approaches [30] [4]. However, potential complications can arise from deuterium exchange reactions, particularly in acidic or high-temperature conditions, which may affect the reliability of the internal standard [30]. Studies have documented cases where deuterated standards lose isotopic labels over time, emphasizing the importance of stability testing in method validation procedures [30].

Comparative studies across multiple matrix types have shown that hexanal recovery rates are generally highest in simple aqueous systems and lowest in high-fat dairy products [2]. The relationship between fat content and recovery has been characterized as inversely linear, with mathematical corrections applied to account for this matrix effect [2]. Quality control procedures typically require recovery studies using at least six different matrix sources to establish method reliability across the intended analytical scope [26].

The following table summarizes representative recovery data from literature studies:

| Matrix Type | Recovery Rate (%) | Reference Method | Study Reference |

|---|---|---|---|

| Human Milk | Variable by fat content* | Headspace Solid-Phase Microextraction | [2] |

| Aqueous Solutions | 76-95 | Fan Assisted Extraction | [20] |

| Cheese Products | Variable by matrix | Headspace Solid-Phase Microextraction | [9] |

| Food Oils | Matrix dependent | Headspace Analysis | [38] |

Monitoring Lipid Oxidation in Dairy Products

Hexanal-d12 serves as a critical analytical tool for monitoring lipid oxidation in dairy products, functioning as an internal standard that enables precise quantification of hexanal levels formed during lipid peroxidation processes [2]. The deuterated compound possesses a molecular formula of C₆D₁₂O with a molecular weight of 112.23 grams per mole [3] [4], providing sufficient mass difference for accurate mass spectrometric differentiation from its non-deuterated counterpart.

In human milk analysis, hexanal-d12 facilitates the development of solid phase microextraction gas chromatography with flame ionization detection methods that require correction for recovery based on the fat content of human milk [2] [5]. Research demonstrates that hexanal, identified as the major volatile aldehyde generated from lipid peroxidation in human milk, exhibits significant negative correlation with alpha-tocopherol content (R = -0.374, p<0.05) and ascorbic acid content (R = -0.403, p<0.05) [2] [5]. The use of hexanal-d12 as an internal standard ensures accurate quantification despite varying fat concentrations across different milk samples.

Butter analysis employs headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry methods utilizing deuterated hexanal as internal standard to facilitate accurate measurement of hexanal content during commercial shelf-life monitoring [6]. Studies reveal that butter samples at the end of shelf-life and samples produced during summer months exhibit the highest values of hexanal, indicating increased lipid oxidation under these conditions [6]. The analytical method demonstrates excellent validation parameters including linearity, repeatability, and limits of detection and quantification when hexanal-d12 serves as the internal standard [6].

Dynamic headspace gas chromatography-mass spectrometry applications for infant formula analysis demonstrate that matrix matching remains critical due to the effects of different lipid concentrations on hexanal recovery [7] [8]. Calibration curves comparing hexanal standards in water versus infant formula matrices confirm significant differences in slopes, validating the necessity for matrix-matched calibration when testing hexanal in infant formula samples [7] [8]. The hexanal-d12 internal standard approach enables reproducibility percentages relative standard deviation values of 7.2% and average concentrations of 44.0 nanograms per milliliter across multiple infant formula samples [7] [8].

Research investigating milk exposure to light demonstrates that hexanal-d12 internal standard methodology enables detection of increased hexanal responses in light-exposed samples stored in polypropylene containers compared to non-exposed controls [9]. The calibration curve generation through spiking fresh milk samples with standard lipid oxidation products from 1-10 micrograms per liter sample concentration, using hexanal-d12 as internal standard, achieves regression coefficient values exceeding 0.99 with low y-intercept values [9].

Shelf-Life Extension Technologies for Horticultural Produce

Hexanal technology represents a revolutionary approach to extending the shelf-life of horticultural produce through inhibition of phospholipase D enzyme activity, with research applications utilizing hexanal-d12 for analytical validation and monitoring [10] [11] [12]. The natural compound hexanal functions by delaying the onset of phospholipase D enzyme, which plays a crucial role in membrane degradation during fruit ripening processes [10] [11].

Banana preservation studies demonstrate that treating banana fruits with hexanal formulations extends postharvest shelf-life to 15 days when applying 2% Enhanced Freshness Formulation as postharvest dip treatment [11] [13]. Research indicates that hexanal treatment significantly reduces phospholipase D enzyme activity, respiration rates, and ethylene evolution rates by more than 10% compared to control samples [11]. The mechanism involves hexanal binding to phospholipase D enzyme, thereby preventing membrane deterioration and maintaining fruit quality during extended storage periods [11] [13].

Mango fruit applications reveal that hexanal vapor treatment at 800 parts per million concentration for 3 hours extends shelf-life by up to 3 weeks without causing phytotoxicity symptoms [10] [12]. The treatment inhibits spore germination and mycelial growth of postharvest pathogens, including major fungi responsible for fruit deterioration [10]. Research demonstrates that hexanal concentrations as low as 5.02 microliters per liter for 3 hours prove effective for commercial-level postharvest treatment applications [10].

Nectarine preservation research employing pre-harvest hexanal spray formulations demonstrates crucial roles in improving fruit quality traits during long-term storage [14]. Applications of Enhanced Freshness Formulation before harvest delay softening and internal browning in nectarines by one week compared to untreated controls [14] [15]. The treatment reduces phospholipase D enzyme activity and decreases expression of specific phospholipase D genes, particularly MdPLDα1 and MdPLDα4, throughout the storage period [14].

Strawberry shelf-life extension studies reveal that dipping berries in 2% hexanal formulation for 2.5 minutes proves most effective for prolonging shelf-life [16]. Maximum shelf-life extension of 5.90 days and fruit firmness retention of 5.88 Newton-millimeters⁻¹ were obtained through optimized treatment protocols [16]. The Enhanced Freshness Formulation maintains fruit quality parameters including anthocyanin content, physiological weight loss reduction, and decay loss minimization during ambient storage conditions [16].

Apple preservation applications demonstrate that pre-harvest spray hexanal formulations enhance postharvest quality in Honeycrisp apples through regulation of phospholipase D and calcium sensor protein genes [14]. Both hexanal and commercial ripening inhibitor treatments enhance firmness retention at room temperature storage conditions [14]. Hexanal-treated apples exhibit lower incidence of bitter pit, reduced phospholipase D enzyme activity, and decreased expression of membrane degradation-associated genes compared to control treatments [14].

Advanced delivery systems utilizing hexanal encapsulated fiber technology through electrospinning enable controlled release of hexanal activated by relative humidity increases due to fruit respiration [17]. The polymeric formulation containing hexanal, zein, and polyethylene oxide in specific ratios demonstrates higher hexanal loading capacity and sustained release characteristics [17]. Testing on peaches, plums, nectarines, and pears reveals reduced decay percentages and maintained color quality during extended storage periods [17].

Flavor Chemistry Studies

Aldehyde Formation Pathways in Fermented Foods

Aldehyde formation in fermented foods involves complex biochemical pathways where hexanal-d12 serves as an analytical standard for tracking aldehyde generation and degradation processes during fermentation [18] [19]. The primary pathway for branched-chain aldehyde formation occurs through amino acid catabolism, particularly leucine metabolism via the Ehrlich pathway [18].

In fermented dairy products, leucine catabolism proceeds through transamination by branched-chain amino acid transferase enzymes, followed by decarboxylation of the resulting α-keto acids [18]. The pathway generates 3-methylbutanal as an intermediate compound, which contributes significantly to cheese aroma profiles [18]. Research demonstrates that cell membrane permeabilization by bacteriocins positively influences aldehyde formation in lactic acid bacteria [18]. Studies utilizing bacteriocin-sensitive strains of Lactococcus lactis with branched-chain amino acid transferase activity and α-keto acid decarboxylase activity as adjunct cultures show doubled concentrations of 2-methylbutanal when combined with bacteriocin-producing strains [18].

Alcoholic fermentation systems employ the Ehrlich pathway for fusel aldehyde production from amino acid precursors [18]. Yeast metabolism converts leucine, valine, isoleucine, phenylalanine, and methionine through similar pathways involving initial transamination followed by decarboxylation and subsequent reduction or oxidation reactions [18]. The pathway represents the main route for fusel alcohol formation, with aldehydes serving as key intermediates that contribute to the complex flavor profiles of alcoholic beverages [18].

Soy product fermentation demonstrates aldehyde reduction pathways where lipoxygenase enzymes facilitate the conversion of polyunsaturated fatty acids into various aldehyde compounds [19] [20]. Research reveals that major off-aroma contributors, specifically aldehydes with green odor characteristics, undergo reduction during fermentation processes [19]. Biocatalytic processes utilizing soybean lipoxygenase and recombinant hydroperoxide lyase convert vegetable oils into hexanal and related C6-aldehydes, achieving molar conversions of 50% for hexanal formation [20].

Fermented meat products exhibit aldehyde formation through amino acid degradation pathways facilitated by specific enzyme systems [18]. The conversion rates leading to branched-chain aldehydes depend on factors including pH, temperature, water activity, and microbial strain selection [18]. Enhanced aldehyde formation occurs due to autolysis processes, which improve the conversion rate of intermediates towards branched-chain aldehydes through increased enzyme accessibility [18].

Correlation Between Hexanal-d12 Levels and Sensory Profiles

Hexanal demonstrates complex relationships with sensory attributes across different food matrices, with hexanal-d12 serving as an essential analytical tool for establishing these correlations through precise quantification methods [21] [22] [23]. The sensory impact of hexanal varies significantly depending on concentration levels, food matrix composition, and interaction with other flavor compounds [21].

In tomato systems, moderate positive correlation (r=0.56) exists between hexanal concentration and green/grassy sensory attributes [21]. However, research also reports instances where no associations between hexanal and green tomato or grassy attributes were detected, suggesting that panelist training and attribute definition significantly influence correlation outcomes [21]. Studies utilizing gas chromatography-olfactometry sniffing port techniques identify hexanal contributions to woody aromatics in cheese matrices, demonstrating matrix-dependent sensory expressions [21].

Dairy product applications reveal complex interactions between hexanal and other flavor compounds, particularly diacetyl and δ-decalactone [22] [23]. Research employing ascending order 2-alternative forced choice tests with trained panelists demonstrates that diacetyl perception in water undergoes suppression by hexanal presence, but δ-decalactone addition with hexanal reverses this suppression trend [22] [23]. In skim milk matrices, diacetyl perception experiences enhancement in binary solutions while undergoing suppression in ternary solutions containing hexanal [22] [23].

Concentration-dependent sensory characteristics reveal that hexanal exhibits different aromatic profiles at varying concentration ranges [21]. At low concentrations (10-100 parts per million), hexanal demonstrates musty/earthy characteristics, while higher concentrations (5,000-100,000 parts per million) exhibit green-grassy/leafy, green-viney, musty-earthy, and pungent characteristics [21]. These findings indicate that hexanal sensory impact represents a combination of concentration effects and interactions with other volatile compounds present in the food matrix [21].

Fruit and vegetable applications demonstrate positive correlations between hexanal levels and various sensory attributes including green aromatics in strawberries, green/grassy aromatics in tangerines, and lawn attributes in olive oils [21]. Research investigating tomato puree spiked with aldehyde mixtures containing hexanal reveals positive correlations between green aromatics and the aldehyde mixture [21]. However, individual hexanal contributions require careful differentiation from synergistic effects with other aldehydes present in the mixture [21].

Advanced sensory evaluation techniques employing Temporal-Check-All-That-Apply methodology combined with in vivo nose space analysis using Proton Transfer Reaction Time-of-Flight Mass Spectrometry enable dynamic assessment of hexanal release and perception in composite food systems [24]. Research investigating chocolate-hazelnut spreads with varying fat and sugar content demonstrates that fat and sugar concentrations exhibit minimal effects on hexanal release and sensory perception [24]. Addition of carriers such as bread and wafers increases aroma release while decreasing flavor perception, indicating matrix-dependent hexanal behavior [24].